

Inhibitor Profile at a Glance

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Compound Focus: Gsk-J1

CAS No.: 1373422-53-7

Cat. No.: S529539

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Parameter	Details
Target	JMJD3 (KDM6B) & UTX (KDM6A) [1] [2] [3]
Reported IC ₅₀ for JMJD3	28 nM (cell-free assay) [1]
Other Reported IC ₅₀ Values	UTX: 53 nM (cell-free assay) [1]; KDM6B: 60 nM [3]
Selectivity	>10-fold selectivity over other tested demethylases in cell-free assays [1]
Pro-drug Form	GSK-J4 (ethyl ester derivative), hydrolyzed intracellularly to the active GSK-J1 [2]

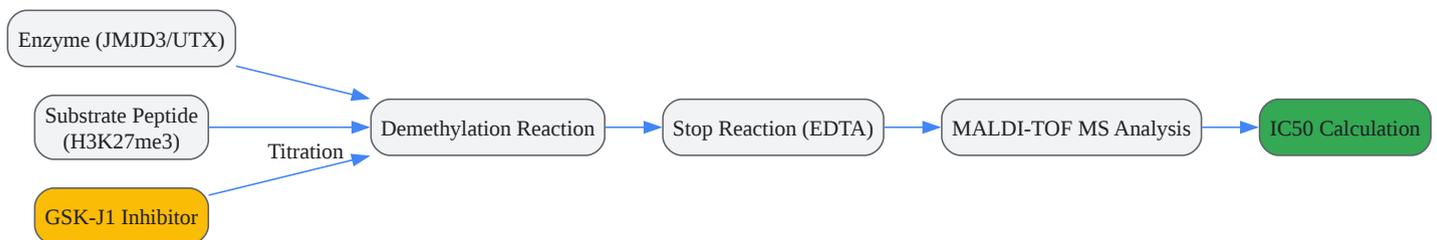
Detailed Experimental Protocol

The quantitative IC₅₀ data for **GSK-J1** is typically generated through **in vitro (cell-free) demethylase activity assays**. Below is a key methodology adapted from the literature [1] [3]:

- **Enzymes:** Purified JMJD3 (1 μM) or UTX (3 μM).
- **Substrate:** A biotinylated histone H3 peptide with trimethylated Lys27 (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG) at a concentration of 10 μM.
- **Reaction Buffer:** 50 mM HEPES pH 7.5, 150 mM KCl, 50 μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.

- **Inhibition Test:** The reaction is run in the presence of a range of concentrations of **GSK-J1** (e.g., from 0.005 to 0.1 μM).
- **Reaction Conditions:**
 - For JMJD3: Incubate at 25°C for 3 minutes.
 - For UTX: Incubate at 25°C for 20 minutes.
- **Reaction Stop:** Add 10 mM EDTA to terminate the demethylation process.
- **Detection Method:** The reaction mixture is desalted (e.g., using a zip tip) and spotted on a MALDI plate with α -cyano-4-hydroxycinnamic acid matrix for analysis by **MALDI-TOF mass spectrometry**. The degree of inhibition is calculated by measuring the remaining substrate and the formed product.

This diagram illustrates the logical workflow of the biochemical assay:



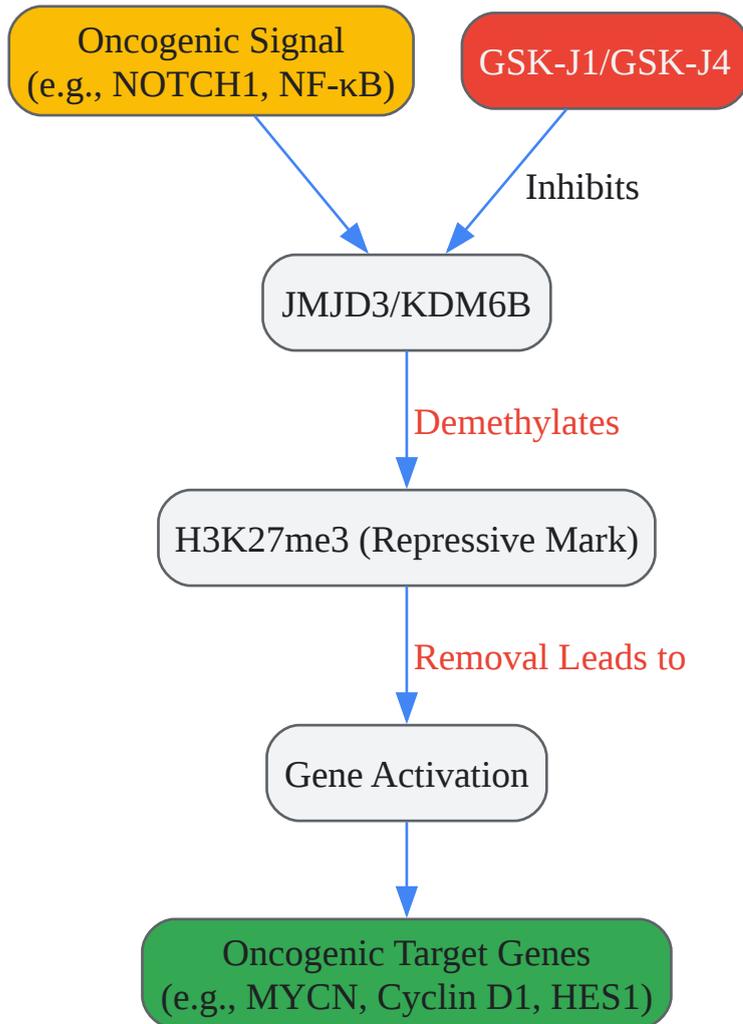
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Biological Context of JMJD3/KDM6B and GSK-J1

Understanding the biological role of the target is crucial for applied research.

- **JMJD3/KDM6B Function:** JMJD3 is a stress-inducible histone demethylase that removes the repressive H3K27me3 mark, leading to **gene activation** [4]. It plays critical roles in cell differentiation, inflammation, and immune responses [4] [2].
- **Oncogenic Roles:** JMJD3 is often overexpressed in cancers (e.g., neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), gastric cancer) and drives malignancy by activating key oncogenic pathways like **NOTCH1** and **CDK4/6-pRB-E2F** [5] [6] [7]. It can promote cancer stem cell properties and chemotherapy resistance [7].
- **GSK-J1/GSK-J4 as Research Tools:** **GSK-J1** is cell-impermeable, making it suitable for in vitro assays. Its pro-drug, **GSK-J4**, is cell-permeable and used in cellular and in vivo studies [2]. Preclinical evidence shows that GSK-J4 can inhibit cancer cell proliferation, induce apoptosis, and sensitize cells to chemotherapy [2] [8].

The following diagram summarizes the oncogenic pathway influenced by JMJD3 and the point of inhibition by **GSK-J1**:



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